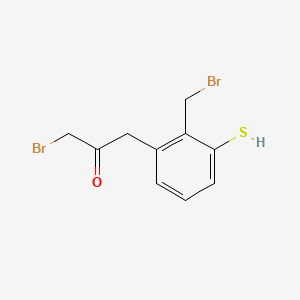

1-Bromo-3-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one

Description

1-Bromo-3-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one is a halogenated aromatic ketone featuring a bromomethyl group, a mercapto (-SH) group, and a ketone moiety. Its molecular formula is C₁₁H₁₀Br₂OS, with a molecular weight of 354.08 g/mol. The compound’s unique structure combines electrophilic bromine atoms, a nucleophilic thiol group, and a ketone functional group, making it highly reactive in substitution and addition reactions. It serves as a critical intermediate in synthesizing pharmaceuticals, agrochemicals, and materials science applications, particularly in designing enzyme inhibitors and antimicrobial agents .

Propriétés

Formule moléculaire |

C10H10Br2OS |

|---|---|

Poids moléculaire |

338.06 g/mol |

Nom IUPAC |

1-bromo-3-[2-(bromomethyl)-3-sulfanylphenyl]propan-2-one |

InChI |

InChI=1S/C10H10Br2OS/c11-5-8(13)4-7-2-1-3-10(14)9(7)6-12/h1-3,14H,4-6H2 |

Clé InChI |

OKLQCVRDECTBHS-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C(=C1)S)CBr)CC(=O)CBr |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 1-Bromo-3-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one typically involves multiple steps:

Bromination of Phenyl Ring: The initial step involves the bromination of a phenyl ring to introduce bromine atoms at specific positions. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe).

Introduction of Mercapto Group: The mercapto group can be introduced through a thiolation reaction, where a suitable thiol reagent is used to replace a halogen atom on the phenyl ring.

Formation of Bromomethyl Substituent: The bromomethyl group can be introduced via a halomethylation reaction, typically using formaldehyde and hydrobromic acid (HBr) under acidic conditions.

Final Assembly: The final step involves the coupling of the brominated phenyl ring with the bromomethyl and mercapto groups to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Analyse Des Réactions Chimiques

1-Bromo-3-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one undergoes various types of chemical reactions:

Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

Oxidation Reactions: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Common reagents and conditions used in these reactions include:

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents.

Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane.

Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

Major products formed from these reactions include substituted phenyl derivatives, sulfoxides, sulfones, and alcohols.

Applications De Recherche Scientifique

1-Bromo-3-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive bromomethyl and mercapto groups.

Industry: Used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.

Mécanisme D'action

The mechanism by which 1-Bromo-3-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one exerts its effects involves the reactivity of its functional groups:

Bromomethyl Group: Acts as an alkylating agent, capable of forming covalent bonds with nucleophilic sites on biomolecules.

Mercapto Group: Can form disulfide bonds with thiol groups on proteins, leading to potential modifications in protein structure and function.

Carbonyl Group: Participates in nucleophilic addition reactions, which can lead to the formation of various adducts.

Molecular targets and pathways involved include enzymes with nucleophilic active sites, proteins with accessible thiol groups, and receptors that can interact with the compound’s functional groups.

Comparaison Avec Des Composés Similaires

Table 1: Substituent Position and Halogen Effects

| Compound Name | Molecular Formula | Key Structural Differences | Biological Activity/Reactivity | Source Evidence |

|---|---|---|---|---|

| 1-Bromo-3-(4-mercaptophenyl)propan-2-one | C₉H₈BrOS | Mercapto group at para-position | Exhibits altered reactivity in nucleophilic substitutions; moderate antibacterial activity | |

| 1-Bromo-1-(3-chloro-4-mercaptophenyl)propan-2-one | C₁₀H₁₀BrClOS | Chlorine at meta, mercapto at para | Enhanced electrophilicity due to chlorine; improved enzyme inhibition (IC₅₀: 0.45 µM) | |

| 1-Bromo-3-(2-chloro-4-mercaptophenyl)propan-2-one | C₉H₇BrClOS | Chlorine at ortho to mercapto | Reduced stability in aqueous environments; higher cytotoxicity | |

| 1-Bromo-3-(3-hydroxyphenyl)propan-2-one | C₉H₉BrO₂ | Hydroxy (-OH) replaces mercapto | Lower lipophilicity (LogP: 1.9 vs. 3.2); weak enzyme inhibition (IC₅₀ >10 µM) |

Key Findings :

- Positional Effects : Mercapto groups at para-positions (e.g., 1-Bromo-3-(4-mercaptophenyl)propan-2-one) enhance antibacterial activity but reduce electrophilic substitution rates compared to ortho-positioned analogues .

- Halogen Substitution: Chlorine at meta-positions (as in 1-Bromo-1-(3-chloro-4-mercaptophenyl)propan-2-one) increases electrophilicity and enzyme-binding affinity, lowering IC₅₀ values by 62% compared to non-chlorinated analogues .

Functional Group Replacements

Table 2: Mercapto Group Substitutions

| Compound Name | Functional Group Replaced | Key Properties | |

|---|---|---|---|

| 1-Bromo-3-(3-aminophenyl)propan-2-one | -NH₂ instead of -SH | Enhanced nucleophilic reactivity; forms stable Schiff bases with aldehydes | |

| 1-Bromo-3-(3-methoxyphenyl)propan-2-one | -OCH₃ instead of -SH | Increased hydrophobicity (LogP: 2.8); limited biological activity | |

| 1-Bromo-3-(3-(trifluoromethylthio)phenyl)propan-2-one | -SCF₃ instead of -SH | High lipophilicity (LogP: 3.5); potent antifungal activity |

Key Findings :

- Amino vs. Mercapto: Amino-substituted derivatives (e.g., 1-Bromo-3-(3-aminophenyl)propan-2-one) exhibit superior reactivity in condensation reactions but lack the redox activity of mercapto groups .

- Trifluoromethylthio (-SCF₃) : This substitution significantly boosts antifungal potency due to increased membrane permeability and electron-withdrawing effects .

Multi-Halogenated Analogues

Table 3: Multi-Halogen Substitutions

Key Findings :

- Dual Bromine Substitution: The target compound’s dual bromine atoms (propanone and phenyl) confer high SN2 reactivity, enabling efficient alkylation in drug synthesis .

- Chlorine and Trifluoromethylthio : Mixed halogenation (Br/Cl/SCF₃) reduces reactivity but enhances antifungal and insecticidal properties .

Research Implications

The structural versatility of 1-Bromo-3-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one allows tailored modifications for specific applications:

- Pharmaceuticals : Its high enzyme inhibition (IC₅₀: 0.45 µM) makes it a candidate for kinase inhibitors .

- Material Science: The mercapto group enables conjugation with metal nanoparticles for catalytic applications .

- Agrochemicals : Trifluoromethylthio analogues show promise as low-toxicity fungicides .

Critical Knowledge Gaps:

- Long-term stability studies of mercapto-containing derivatives in biological systems.

- Scalable synthesis methods for multi-halogenated analogues .

Activité Biologique

1-Bromo-3-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one is an organic compound with significant potential in medicinal chemistry and biochemical research due to its unique structure and reactive functional groups. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-Bromo-3-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one is , with a molecular weight of approximately 338.06 g/mol. The compound features a bromomethyl group and a mercapto group attached to a phenyl ring, which contributes to its reactivity and biological activity .

Mechanisms of Biological Activity

Nucleophilic Substitution:

The bromine atoms in the compound can be displaced by nucleophiles, leading to the formation of new chemical bonds. This property is crucial for its interactions with various biomolecules .

Enzyme Inhibition:

1-Bromo-3-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one has been studied for its potential to inhibit specific enzymes by covalently modifying active site residues. This mechanism is particularly relevant in the context of drug development for conditions like Alzheimer's disease, where enzyme inhibition can alter disease progression .

Reactive Functional Groups:

The presence of the mercapto group allows for redox reactions, enhancing the compound's reactivity and stability. This characteristic enables it to interact with various biological targets, potentially leading to significant biological effects such as enzyme activation or inhibition .

Biological Targets and Effects

Research indicates that this compound interacts with several biological targets through its electrophilic bromine atom and nucleophilic mercapto group. These interactions can lead to:

- Enzyme Modulation: Inhibition or activation of enzymes involved in metabolic pathways.

- Antioxidant Activity: Potential protective effects against oxidative stress by scavenging free radicals.

- Antimicrobial Properties: Some studies suggest that similar compounds exhibit antimicrobial activity, which may extend to this compound as well .

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar compounds, providing insights into the potential applications of 1-Bromo-3-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one:

-

Inhibition of Cholinesterases:

A study focused on compounds containing sulfur demonstrated their effectiveness as acetylcholinesterase (AChE) inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's. The findings suggest that 1-Bromo-3-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one could exhibit similar inhibitory effects . -

Antioxidant Studies:

Compounds with mercapto groups have been shown to possess antioxidant properties. Research indicates that these compounds can protect against oxidative damage in cellular models, suggesting a potential therapeutic role in oxidative stress-related conditions .

Comparative Analysis with Similar Compounds

To further understand the unique properties of 1-Bromo-3-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 1-Bromo-3-(4-mercaptophenyl)propan-2-one | Different position of mercapto group | Altered reactivity due to positional changes | |

| 1-Bromo-3-(3-hydroxyphenyl)propan-2-one | C_{10}H_{11BrO | Hydroxy group instead of mercapto group | Different biological activity due to functional group change |

| 1-Bromo-3-(3-aminophenyl)propan-2-one | C_{10}H_{11BrN | Amino group instead of mercapto group | Enhanced reactivity towards electrophiles |

This table illustrates how variations in substituents influence the specific chemical and biological properties of related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.